N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Catalog No.
S6817302
CAS No.
1020454-77-6
M.F
C18H15ClFN3O2
M. Wt
359.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-me...

CAS Number

1020454-77-6

Product Name

N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide

Molecular Formula

C18H15ClFN3O2

Molecular Weight

359.8 g/mol

InChI

InChI=1S/C18H15ClFN3O2/c1-25-16-11-23(14-8-6-13(20)7-9-14)22-17(16)18(24)21-10-12-4-2-3-5-15(12)19/h2-9,11H,10H2,1H3,(H,21,24)

InChI Key

ISRJKVIQIFUNCZ-UHFFFAOYSA-N

SMILES

COC1=CN(N=C1C(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)F

Canonical SMILES

COC1=CN(N=C1C(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)F

The exact mass of the compound N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is 359.0836826 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound features a pyrazole ring substituted with various functional groups, including a carboxamide and halogenated phenyl groups. The presence of the methoxy group and the specific halogen substitutions (chlorine and fluorine) contribute to its unique chemical properties and potential biological activities.

The chemical behavior of N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can be analyzed through various reactions typical of pyrazole derivatives:

  • Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, influenced by the electron-withdrawing effects of the halogen atoms.
  • Nucleophilic Attack: The carboxamide group can participate in nucleophilic attack reactions, particularly under basic conditions.
  • Deprotonation: The nitrogen atoms in the pyrazole ring can engage in proton transfer, leading to deprotonated species that may exhibit different reactivity patterns.

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide may exhibit similar pharmacological profiles due to its structural characteristics. Studies on related compounds have shown that substitutions on the pyrazole ring can significantly enhance biological activity by modulating interactions with biological targets such as enzymes and receptors .

The synthesis of N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can be achieved through several methods:

  • Cyclocondensation: A common method involves the cyclocondensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole core.
  • Substitution Reactions: Subsequent introduction of substituents (e.g., chloromethyl and fluorophenyl groups) can be performed using nucleophilic substitution reactions.
  • Carboxamide Formation: The carboxamide functionality can be introduced via acylation reactions involving suitable acyl chlorides or anhydrides .

The potential applications of N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide span various fields:

  • Pharmaceuticals: Due to its possible bioactive properties, it may serve as a lead compound in drug development for treating inflammatory diseases or cancers.
  • Agricultural Chemicals: Similar compounds have been explored for their herbicidal or fungicidal properties, suggesting potential applications in agrochemicals.

Interaction studies involving N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide could focus on:

  • Receptor Binding: Assessing how well this compound binds to specific biological receptors compared to known pyrazole derivatives.
  • Enzyme Inhibition: Evaluating its ability to inhibit enzymes involved in inflammatory pathways or cancer progression, which may provide insights into its therapeutic potential .

Several compounds share structural similarities with N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide. Below is a comparison highlighting their uniqueness:

Compound NameKey FeaturesBiological Activity
1-(3-chloro-4-fluorophenyl)-5-(4-fluorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamideContains piperidine; multiple fluorine substitutionsSignificant anti-inflammatory activity
1-benzylpyrazole-4-carboxylic acidSimpler structure; lacks halogen substitutionsExhibits moderate anti-cancer properties
1-(pyridin-2-ylmethyl)pyrazole-4-carboxylic acidContains pyridine; different substitution patternKnown for antimicrobial activity

The unique combination of the chlorophenyl and fluorophenyl groups, along with the methoxy substitution in N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide, may enhance its selectivity and potency against specific biological targets compared to these similar compounds.

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

359.0836826 g/mol

Monoisotopic Mass

359.0836826 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

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